![molecular formula C11H8ClN3 B1454666 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1423029-19-9](/img/structure/B1454666.png)
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
- Vilsmeier-Haack Reaction : Starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one , the reaction conditions yield 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde) .
- Knoevenagel Condensation : By reacting with ethylcyanoacetate, it forms ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate .
Molecular Structure Analysis
The compound’s structure consists of a benzonitrile group attached to a pyrazole ring with a chlorine substitution at the 5-position and a methyl group at the 3-position .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Structural Studies
- Platinum Group Metal Complexes : A study by Sairem et al. (2012) explored the synthesis of platinum group metal complexes using ligands derived from pyrazole compounds, including ones similar to 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile. These complexes have potential applications in catalysis and materials science (Sairem et al., 2012).
Antimicrobial Activity
- Antimicrobial Properties : Research by Shanmugapriya et al. (2021) conducted molecular docking analysis and experimental studies on similar pyrazole compounds, indicating their potential as antimicrobial agents against various bacterial and fungal strains (Shanmugapriya et al., 2021).
Ligand Synthesis
- Complex Formation with Platinum(II) and Palladium(II) : Budzisz et al. (2004) described the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) ions. These complexes could be relevant for studies in inorganic chemistry and material science (Budzisz et al., 2004).
Bioanalytical Applications
- Bioanalytical Standard in Clinical Trials : Rozze et al. (2009) described the preparation of a deuterated compound related to this compound for use as a bioanalytical standard in clinical trials. This indicates its potential use in pharmaceutical research (Rozze et al., 2009).
Chemical Modification and Derivative Synthesis
- Synthesis of Thieno[2,3-c]pyrazoles : Haider et al. (2005) explored the chemical modification of compounds structurally similar to this compound, leading to the synthesis of thieno[2,3-c]pyrazoles, which can have applications in medicinal chemistry (Haider et al., 2005).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s solubility in polar organic solvents and stability under normal temperature and pressure suggest it may have favorable bioavailability .
Result of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYQPGOHHDPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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